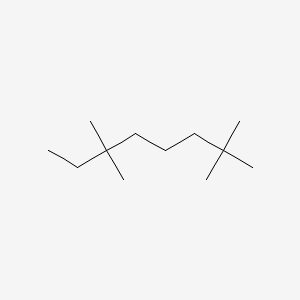

2,2,6,6-Tetramethyloctane

Descripción

Propiedades

Número CAS |

62199-20-6 |

|---|---|

Fórmula molecular |

C12H26 |

Peso molecular |

170.33 g/mol |

Nombre IUPAC |

2,2,6,6-tetramethyloctane |

InChI |

InChI=1S/C12H26/c1-7-12(5,6)10-8-9-11(2,3)4/h7-10H2,1-6H3 |

Clave InChI |

BANZIZHQGFRTMI-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)(C)CCCC(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyloctane typically involves the alkylation of octane with methyl groups. One common method is the reaction of octane with methylmagnesium bromide in the presence of a catalyst such as manganese(II) ions. This reaction proceeds under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

2,2,6,6-Tetramethyloctane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed

Oxidation: Formation of alcohols, ketones, or carboxylic acids.

Reduction: Formation of simpler hydrocarbons.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

2,2,6,6-Tetramethyloctane has several applications in scientific research:

Chemistry: It is used as a reference compound in thermodynamic studies and as a solvent in various chemical reactions.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential use in drug development.

Industry: It is used in the formulation of specialty chemicals and as a component in lubricants.

Mecanismo De Acción

The mechanism of action of 2,2,6,6-Tetramethyloctane is primarily related to its chemical reactivity. Its branched structure influences its interactions with other molecules, making it a useful compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparación Con Compuestos Similares

Chemical Identity

- IUPAC Name : 2,2,6,6-Tetramethyloctane

- Molecular Formula : C₁₂H₂₆

- Molecular Weight : 170.33 g/mol

- CAS Registry Number : 62199-20-6 .

Structural Features

This branched alkane features four methyl groups symmetrically positioned at the 2nd and 6th carbon atoms of an octane backbone. Its highly branched structure reduces molecular symmetry, leading to distinct physicochemical properties compared to linear or less-branched alkanes.

Applications include:

- Solvent Research: Branched alkanes exhibit unique solubility profiles for non-polar compounds .

- Fuel Additives : High branching improves octane ratings by reducing premature ignition .

The physicochemical and functional properties of this compound are best understood through comparisons with structurally analogous branched alkanes. Key compounds and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Branched Alkanes

Key Findings

Branching and Boiling Points :

- Increased branching lowers boiling points due to reduced surface area and weaker van der Waals interactions. For example, this compound (estimated ~180°C) has a lower boiling point than its less-branched isomer 2,4,6-trimethyloctane (~170°C) .

- Symmetric branching (e.g., 2,2,6,6 vs. 3,3,6,6) marginally affects boiling points but significantly influences crystallinity and solubility .

Density and Hydrophobicity: Compounds with denser branching (e.g., this compound) exhibit lower densities due to inefficient molecular packing . Hydrophobicity increases with branching, making this compound superior in dissolving non-polar substrates compared to linear alkanes .

Reactivity and Stability :

- Tertiary carbons in this compound stabilize carbocation intermediates, enhancing its utility in substitution reactions .

- Compared to 2,2,4,4-tetramethylpentane, the longer carbon chain in this compound reduces steric hindrance, improving reaction yields .

Challenges in Characterization

- Experimental data gaps exist for precise boiling points and densities. Group contribution methods (e.g., Joback-Reid) or computational tools (e.g., ChemDraw) are often used for estimations .

- Mass spectrometry of highly branched alkanes (e.g., 3,4,5,6-tetramethyloctane) shows low molecular ion intensity, complicating spectral identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.